molecular formula C8H12ClO2P B14453196 3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene CAS No. 77406-78-1

3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene

Cat. No.: B14453196
CAS No.: 77406-78-1
M. Wt: 206.60 g/mol
InChI Key: CFRCPBUROWXMEJ-UHFFFAOYSA-N
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Description

3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene is a spirocyclic compound characterized by a unique structure that includes both oxygen and phosphorus atoms within its ring system. This compound is part of a broader class of spiro compounds, which are known for their intriguing conformational and configurational properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a chlorophosphine with a diol, leading to the formation of the spirocyclic structure. The reaction conditions often require the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the spiro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted spiro compounds, while oxidation and reduction can lead to phosphine oxides or phosphines .

Scientific Research Applications

3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene exerts its effects is primarily through its ability to interact with various molecular targets. The phosphorus atom can form strong bonds with other atoms, making it a versatile ligand in coordination chemistry. Additionally, the spirocyclic structure provides conformational rigidity, which can enhance binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene is unique due to the presence of both oxygen and phosphorus atoms in its spirocyclic structure. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .

Properties

77406-78-1

Molecular Formula

C8H12ClO2P

Molecular Weight

206.60 g/mol

IUPAC Name

3-chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-9-ene

InChI

InChI=1S/C8H12ClO2P/c9-12-10-6-8(7-11-12)4-2-1-3-5-8/h1-2H,3-7H2

InChI Key

CFRCPBUROWXMEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC=C1)COP(OC2)Cl

Origin of Product

United States

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